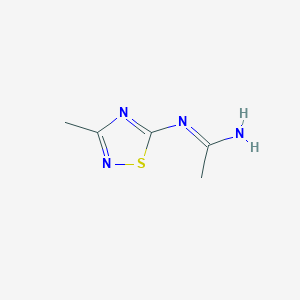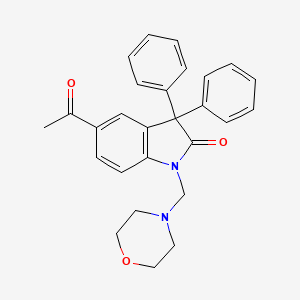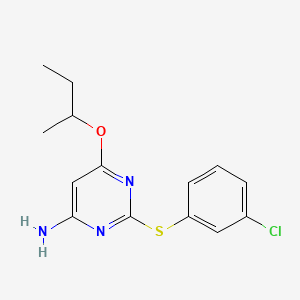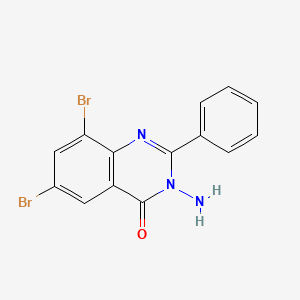
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a quinazoline derivative known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one typically involves the reaction of 3,5-dibromoaniline with benzoyl chloride to form 3,5-dibromo-N-phenylbenzamide. This intermediate is then cyclized using ammonium formate to yield the desired quinazoline derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .
化学反応の分析
Types of Reactions
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions such as refluxing in ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
科学的研究の応用
Medicinal Chemistry: As an anticonvulsant agent, it has shown promising results in preclinical studies.
Biological Research: Used in the synthesis of Schiff bases, which are evaluated for their antimicrobial and antifungal activities.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action of 3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets in the central nervous system, modulating neurotransmitter activity and exerting anticonvulsant effects. The compound may also inhibit certain enzymes or receptors involved in seizure activity .
類似化合物との比較
Similar Compounds
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the bromine substituents, which may affect its biological activity.
6,8-Dibromo-2-phenylquinazolin-4(3H)-one: Lacks the amino group, which may influence its reactivity and applications.
Uniqueness
3-Amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one is unique due to the presence of both amino and bromine groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and enhance its potential as a versatile pharmacophore .
特性
CAS番号 |
89258-55-9 |
|---|---|
分子式 |
C14H9Br2N3O |
分子量 |
395.05 g/mol |
IUPAC名 |
3-amino-6,8-dibromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C14H9Br2N3O/c15-9-6-10-12(11(16)7-9)18-13(19(17)14(10)20)8-4-2-1-3-5-8/h1-7H,17H2 |
InChIキー |
SFBJDXRAHRTXDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


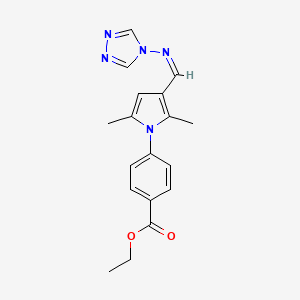

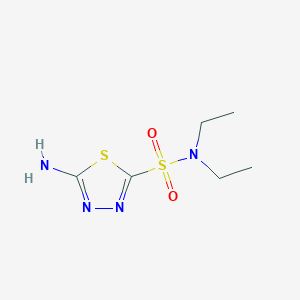
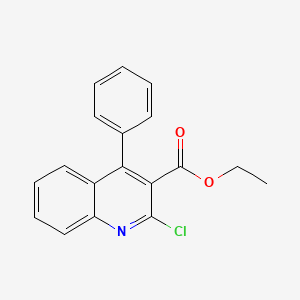
![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
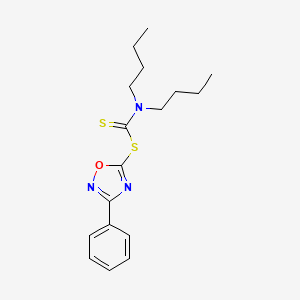
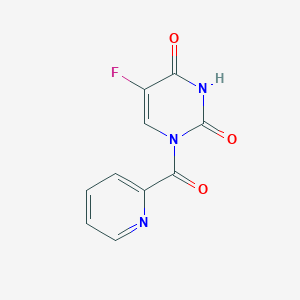
![5,7-Dimethyl-3-phenylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12907172.png)
